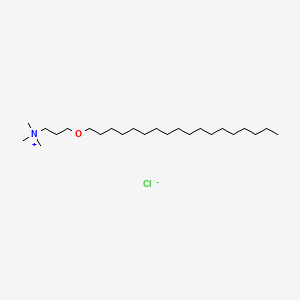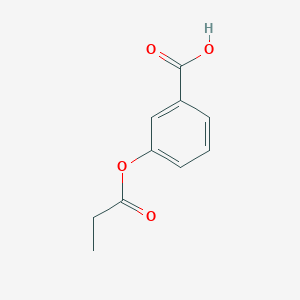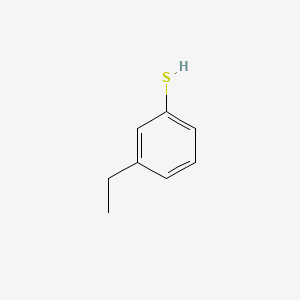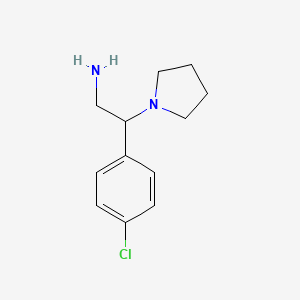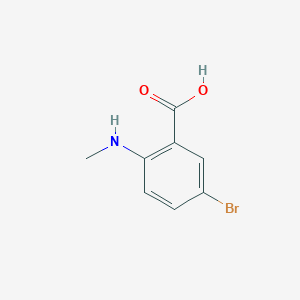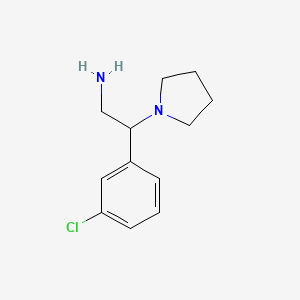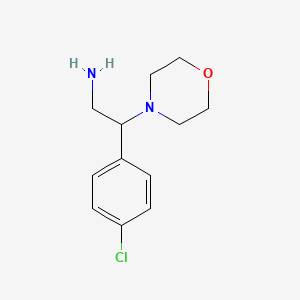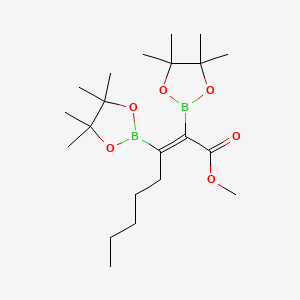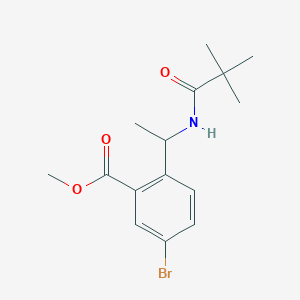
(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate
Vue d'ensemble
Description
®-Methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is an organic compound with the molecular formula C15H20BrNO3 and a molecular weight of 342.23 g/mol . This compound is a derivative of benzoic acid and features a bromine atom at the 5-position and a pivalamido group at the 2-position of the benzene ring. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate typically involves the following steps:
Esterification: The formation of the methyl ester group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The pivalamido group can participate in further amidation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Amidation: Amine reagents under dehydrating conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Amidation Products: New amide derivatives.
Applications De Recherche Scientifique
®-Methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is used in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of potential pharmaceutical compounds.
Biological Studies: To investigate the biological activity of related compounds.
Industrial Applications: As an intermediate in the production of specialty chemicals.
Mécanisme D'action
The specific mechanism of action for ®-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is not well-documented. its structural features suggest it may interact with biological targets through mechanisms similar to other benzoic acid derivatives, potentially involving interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
- Methyl 5-bromo-2-(1-aminoethyl)benzoate
- Methyl 5-bromo-2-(1-acetamidoethyl)benzoate
- Methyl 5-bromo-2-(1-benzamidoethyl)benzoate
Uniqueness: ®-Methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is unique due to the presence of the pivalamido group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
methyl 5-bromo-2-[1-(2,2-dimethylpropanoylamino)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-9(17-14(19)15(2,3)4)11-7-6-10(16)8-12(11)13(18)20-5/h6-9H,1-5H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJIQQJRWUHZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)C(=O)OC)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


